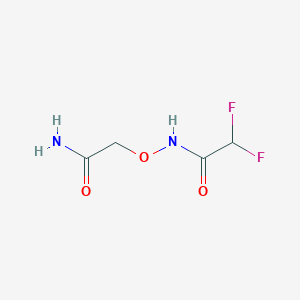![molecular formula C15H25NO4 B6628652 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is also known as MK-4827 and is a PARP inhibitor that has shown promising results in various studies. PARP inhibitors are a class of drugs that have been developed to target cancer cells by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in repairing damaged DNA.
Applications De Recherche Scientifique
3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. Studies have also shown that PARP inhibitors can enhance the effectiveness of chemotherapy and radiation therapy. In addition, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid has been studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid are primarily related to its inhibition of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective targeting of cancer cells that have defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of using PARP inhibitors in lab experiments is their potential toxicity. PARP inhibitors can lead to the accumulation of DNA damage in normal cells, which can result in adverse effects.
Orientations Futures
There are several future directions for the research and development of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can be used to predict the response to PARP inhibitors. In addition, there is a need for further studies to evaluate the safety and efficacy of PARP inhibitors in various types of cancer and other diseases. Finally, there is a need for the development of combination therapies that can enhance the effectiveness of PARP inhibitors.
Méthodes De Synthèse
The synthesis of 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid is a complex process that involves several steps. The first step involves the synthesis of 2-(1-methoxycyclobutyl)acetic acid, which is then converted to 1-(2-(1-methoxycyclobutyl)acetyl)piperidine-4-carboxylic acid. This compound is then reacted with propanoic acid to yield the final product, 3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid.
Propriétés
IUPAC Name |
3-[1-[2-(1-methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-20-15(7-2-8-15)11-13(17)16-9-5-12(6-10-16)3-4-14(18)19/h12H,2-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRDMFTWOZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)



![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)



![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)


![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)
![Tert-butyl 2-[(2-cyclopropyloxolan-3-yl)amino]propanoate](/img/structure/B6628681.png)